molecular formula C4H6O4 B146916 Ethylene formate CAS No. 629-15-2

Ethylene formate

Cat. No. B146916
CAS RN: 629-15-2
M. Wt: 118.09 g/mol
InChI Key: IKCQWKJZLSDDSS-UHFFFAOYSA-N
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Description

Ethylene formate is not directly mentioned in the provided papers; however, ethyl formate (EF), which is closely related, is extensively discussed. Ethyl formate is a generally-recognized-as-safe flavoring agent used in the food industry and has been identified for its insecticidal and antimicrobial properties, making it a potential alternative fumigant to methyl bromide . It is also used as a dispersed solvent in the preparation of poly-D,L-lactide-co-glycolide (PLGA) microspheres, indicating its utility in pharmaceutical applications .

Synthesis Analysis

The synthesis of ethyl formate involves a condensation reaction of adipic acid dihydrazide with triethyl orthoformate, resulting in a precursor that can release ethyl formate upon hydrolysis . Another synthesis method described is the radiochemical telomerization of ethylene with methyl formate, which involves a rearrangement of radicals and migration of hydrogen atoms . Additionally, ethylene itself can be polymerized under high pressure to form polyethylene, a process that may be related to the synthesis of ethylene-based compounds .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, was determined by X-ray single-crystal diffraction analysis. The analysis revealed a six-membered ring with a boat conformation and the presence of C=C double bonds . Although this is not ethylene formate, the structural analysis of related formate compounds can provide insights into the general behavior of formate esters.

Chemical Reactions Analysis

Ethyl formate can undergo hydrolytic degradation, which is a significant consideration for its stability and storage . The pyrolysis of radioactive ethyl formate yields radioactive carbon dioxide and inactive ethylene, indicating a simple splitting of the molecule . In the context of telomerization reactions, ethylene can react with methyl formate, leading to the formation of various esters and demonstrating the reactivity of formate esters with ethylene .

Physical and Chemical Properties Analysis

Ethyl formate is highly volatile, flammable, and its physical properties include being composed of agglomerated particulates with irregular shapes and sizes . It is also miscible with water, which affects its extraction during the solvent quenching process . The volatility of ethyl formate is beneficial in certain applications, such as the fabrication of PLGA microspheres, where it aids in shortening the microsphere hardening step .

Scientific Research Applications

Photochemical Behavior in Polymers

Ethylene formate has been studied in the context of the photooxidative degradation of polymers. Wilhelm and Gardette (1997) investigated the degradation of a polyether/aliphatic diisocyanate based polyurethane, finding that oxidation produced formates, which further decomposed to give ethylene and methyl formate (Wilhelm & Gardette, 1997).

Electrochemical Oxidation

The electrochemical oxidation of ethylene has been observed to produce periodic effects in kinetics, a study by Wojtowicz, Marinčić, and Conway (1968) demonstrates. They related these oscillations to activation-controlled processes and mass transport effects (Wojtowicz et al., 1968).

Radiochemical Telomerization

Research by Bryantsev et al. (1970) explored the radiochemical telomerization of ethylene with methyl formate. They observed a rearrangement of radicals with 1,6-migration of hydrogen atoms during the reaction (Bryantsev et al., 1970).

Ethylene Ozonolysis

Sakamoto, Inomata, and Hirokawa (2013) found that in ethylene ozonolysis, oligomeric hydroperoxides composed of the Criegee intermediate (CH2OO) are formed, leading to secondary organic aerosol (SOA) formation. This indicates CH2OO’s critical role in oligomer formation and subsequent SOA formation (Sakamoto et al., 2013).

Ethyl Formate in Active Packaging

A study by Zaitoon, Lim, and Scott-dupree (2021) demonstrated the use of ethyl formate (EF) as an insecticidal and antimicrobial volatile compound in active packaging of fresh produce. EF was encapsulated in electrospun ethylcellulose/poly (ethylene oxide) nonwovens, showing potential for use as an alternative to synthetic fumigants (Zaitoon et al., 2021).

Degradation of Poly(ethylene oxide)

Yang, Heatley, Blease, and Thompson (1996) studied the oxidative thermal degradation of poly(ethylene oxide) (PEO), finding significant formation of formate ester and hydroxy end-groups (Yang et al., 1996).

Ethyl Formate in PLGA Microsphere Fabrication

Sah (2000) explored the use of ethyl formate in fabricating poly-D,L-lactide-co-glycolide (PLGA) microspheres, finding it a suitable less toxic alternative to methylene chloride. This study highlighted ethyl formate's efficiency in microsphere hardening due to its faster evaporation rate and water miscibility (Sah, 2000).

Pyrolysis Studies

The pyrolysis of ethyl formate, leading to radioactive carbon dioxide and inactive ethylene, was described by Bos and Aten (1951). This research indicated a straightforward molecular splitting during decomposition (Bos & Aten, 1951).

Bioremediation Applications

Freedman and Gossett (1989) found that under methanogenic conditions, mixed cultures could dechlorinate tetrachloroethylene and trichloroethylene to ethylene. This study highlights the environmental application of ethylene formate in groundwater remediation processes (Freedman & Gossett, 1989).

Fumigant Efficacy Enhancement

Haritos, Damcevski, and Dojchinov (2006) demonstrated that combining carbon dioxide with ethyl formate significantly enhanced its efficacy as a fumigant against stored grain insects. This study contributes to the understanding of ethyl formate's potential in agricultural and storage applications (Haritos et al., 2006).

properties

IUPAC Name

2-formyloxyethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O4/c5-3-7-1-2-8-4-6/h3-4H,1-2H2
Source PubChem
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InChI Key

IKCQWKJZLSDDSS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)OC=O
Source PubChem
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Molecular Formula

C4H6O4
Record name ETHYLENE GLYCOL DIFORMATE
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DSSTOX Substance ID

DTXSID4060866
Record name 1,2-Ethanediol, 1,2-diformate
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Molecular Weight

118.09 g/mol
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Physical Description

Ethylene glycol diformate appears as a water-white liquid. More dense than water. May be toxic by ingestion. Used in embalming fluids., Liquid
Record name ETHYLENE GLYCOL DIFORMATE
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Flash Point

200 °F (NFPA, 2010)
Record name ETHYLENE GLYCOL DIFORMATE
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Product Name

Ethylene formate

CAS RN

629-15-2
Record name ETHYLENE GLYCOL DIFORMATE
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Record name Ethylene formate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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